molecular formula C10H11NO2 B13518363 2-(2,3-dihydro-1H-indol-5-yl)acetic acid

2-(2,3-dihydro-1H-indol-5-yl)acetic acid

Cat. No.: B13518363
M. Wt: 177.20 g/mol
InChI Key: SPTRTTYYZULVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-indol-5-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

2-(2,3-dihydro-1H-indol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to modulate cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-indol-5-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-5-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6H2,(H,12,13)

InChI Key

SPTRTTYYZULVST-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.